molecular formula C16H16N4OS B2795397 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1448058-54-5

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2795397
CAS RN: 1448058-54-5
M. Wt: 312.39
InChI Key: AYHJVZQWMFFXDI-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as PTB, is a small-molecule inhibitor that has been widely studied in scientific research. PTB has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In

Scientific Research Applications

Carcinogenicity Evaluation

The thiophene analogues of benzidine and 4-aminobiphenyl, which may share structural similarities with the specified compound, have been synthesized and evaluated for potential carcinogenicity. These evaluations include in vitro assays such as the Salmonella reverse-mutation assay and the cell-transformation assay, indicating a potential for carcinogenicity, although their behavior suggests a complexity in predicting in vivo tumor formation (Ashby et al., 1978).

Cytochrome P450 Isoform Inhibition

Research on chemical inhibitors of cytochrome P450 isoforms has highlighted the importance of understanding the selectivity and potency of inhibitors, which could impact drug-drug interactions significantly. Although not directly linked to the specific compound , such studies underscore the relevance of chemical inhibitors in pharmacokinetics and the potential applications of new compounds in modulating enzyme activity to mitigate adverse drug interactions (Khojasteh et al., 2011).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and similar structures, have shown a broad spectrum of utility in organic synthesis, catalysis, and drug development due to their diverse functionalities. These compounds have been used in forming metal complexes, designing catalysts, and in medicinal applications, highlighting their versatility and potential in advancing chemical syntheses and pharmaceutical development (Li et al., 2019).

Pyrazole Heterocycles

Pyrazole moiety, as part of the compound's structure, plays a significant role in medicinal chemistry due to its presence in biologically active compounds. Pyrazoles are extensively utilized as synthons in organic synthesis and possess a wide range of biological activities, underscoring the relevance of such structures in drug discovery and development (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-16(12-14-2-1-11-22-14)18-8-10-20-9-5-15(19-20)13-3-6-17-7-4-13/h1-7,9,11H,8,10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHJVZQWMFFXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

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